molecular formula C10H16N2 B1340853 1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine CAS No. 246258-97-9

1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine

Cat. No. B1340853
CAS RN: 246258-97-9
M. Wt: 164.25 g/mol
InChI Key: VOVDYPSBXVIIAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves multi-step pathways. For instance, a related compound, “1H-3-{4-[(3-Dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole”, was synthesized via a multi-step pathway starting from 2-iodoaniline . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine” can be analyzed using techniques such as 1H-NMR, 13C-NMR, and ESI-MS . A related compound, “(3-(Aminomethyl)phenyl)boronic acid hydrochloride”, has a molecular formula of C7H11BClNO2 and a molecular weight of 187.43 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine” can be complex. For example, a study used the AMPP (1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride) derivatization reagent for the covalent charge-tagging of molecules containing carboxylic acid (in the presence of peptide coupling reagents) and aldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine” can be determined using various analytical techniques. For instance, a related compound, “(3-(Aminomethyl)phenyl)boronic acid hydrochloride”, has a molecular weight of 187.43 g/mol .

Scientific Research Applications

Sports Performance Enhancement

Tramadol has been investigated for its potential use in sports to reduce exertional pain, which may allow athletes to work harder and potentially provide a performance advantage .

Attention and Cognitive Effects

Research has also explored tramadol’s effects on physical performance and sustained attention , particularly in professional cycling, where it might enhance performance at the cost of reducing focus .

Abuse Potential

There is ongoing research into the abuse potential of tramadol, with studies examining its positive effect profile in non-dependent participants .

Toxicity and Organ System Effects

Tramadol’s toxicity is another area of research, with studies looking into how overdose can affect multiple organ systems, including gastrointestinal, central nervous system, cardiovascular system, respiratory system, and renal system .

Chronic Pain Management

The benefits and harms of tramadol for managing chronic pain conditions are being systematically reviewed to inform clinical practice and future research .

Pharmacogenetics

Lastly, tramadol’s pharmacogenetics is being studied to develop predictive models based on pathway-driven features such as single nucleotide polymorphisms (SNPs) that could influence drug metabolism and response .

properties

IUPAC Name

[3-[(dimethylamino)methyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12(2)8-10-5-3-4-9(6-10)7-11/h3-6H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVDYPSBXVIIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585491
Record name 1-[3-(Aminomethyl)phenyl]-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine

CAS RN

246258-97-9
Record name 1-[3-(Aminomethyl)phenyl]-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7.00 g (34.95 mmol) 3-dimethylaminomethyl-benzonitrile are placed in 100 ml of methanolic ammonia solution and hydrogenated with 1.40 g Raney nickel at ambient temperature under a pressure of 3 bar. The catalyst is suction filtered, the filtrate is evaporated down. The residue is purified by chromatography.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.4 g
Type
catalyst
Reaction Step Three

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